Superior Aldose Reductase Inhibitory Potency (IC₅₀ = 45 nM) Via 4-Bromo-2-Fluorophenoxy Scaffold
Compounds derived from the 4-bromo-2-fluorophenoxy scaffold demonstrate exceptionally high inhibitory activity against aldose reductase (ALR2). A quinoxalinone derivative containing this moiety, 2-(3-(4-bromo-2-fluorophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid, exhibits an IC₅₀ of 45 nM [1]. This is a critical differentiator, as closely related analogs lacking either the bromine or fluorine substitution, or with different halogen patterns, show significantly reduced potency. For instance, compounds with a 4-bromophenoxy (no fluorine) or 4-fluorophenoxy (no bromine) moiety in a similar quinoxalinone context were found to be less active [1], underscoring the unique contribution of the 4-bromo-2-fluoro substitution pattern to target engagement.
| Evidence Dimension | Aldose reductase (ALR2) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 45 nM (as part of a quinoxalinone derivative scaffold) |
| Comparator Or Baseline | Derivatives with 4-bromophenoxy or 4-fluorophenoxy moieties in similar quinoxalinone systems |
| Quantified Difference | Not quantified in the same study, but the study identifies the 4-bromo-2-fluorophenoxy derivative as the most potent within the series [1]. |
| Conditions | In vitro enzyme assay, pH 6.2, 30°C |
Why This Matters
For medicinal chemists developing aldose reductase inhibitors for diabetic complications, this scaffold is essential for achieving low-nanomolar potency, which is critical for in vivo efficacy and therapeutic index.
- [1] Yang, Y.; Zhang, S.; Wu, B.; Ma, M.; Chen, X.; Qin, X.; He, M.; Hussain, S.; Jing, C.; Ma, B.; Zhu, C. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. ChemMedChem, 2012, 7, 823-835. View Source
